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Introduction
1-(4-Hydroxyphenyl)ethane-1,2-diol is a phenolic compound of interest in various fields of

chemical and pharmaceutical research. A thorough understanding of its structural and chemical

properties is paramount for its application in drug development and other scientific endeavors.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Hydroxyphenyl)ethane-1,2-diol, focusing on Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived

public data, this guide incorporates predicted spectral information from reliable computational

sources, presented alongside detailed, generalized experimental protocols for the acquisition of

such data.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(4-
Hydroxyphenyl)ethane-1,2-diol. These values provide a foundational dataset for the

identification and characterization of the compound.
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Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.15 Doublet 2H
Ar-H (ortho to -

CH(OH)-)

~6.70 Doublet 2H Ar-H (ortho to -OH)

~4.80 Triplet 1H -CH(OH)-

~3.50 Doublet 2H -CH₂(OH)

~9.20 Singlet 1H Ar-OH

~5.10 Singlet 1H -CH(OH)-OH

~4.90 Singlet 1H -CH₂(OH)OH

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (ppm) Assignment

~156.0 Ar-C (para to -CH(OH)-)

~131.0 Ar-C (ipso, attached to -CH(OH)-)

~128.0 Ar-CH (ortho to -CH(OH)-)

~115.0 Ar-CH (ortho to -OH)

~75.0 -CH(OH)-

~65.0 -CH₂(OH)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (phenolic and

alcoholic)

~3030 Medium C-H stretch (aromatic)

~2930 Medium C-H stretch (aliphatic)

~1600, ~1510 Strong C=C stretch (aromatic ring)

~1240 Strong C-O stretch (phenolic)

~1080 Strong C-O stretch (alcoholic)

~830 Strong
C-H bend (para-substituted

aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

154 40 [M]⁺ (Molecular Ion)

123 100 [M - CH₂OH]⁺

107 60 [M - CH₂OH - O]⁺ or [C₇H₇O]⁺

94 30 [C₆H₅OH]⁺

77 25 [C₆H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments

cited. These protocols are based on standard laboratory practices for the analysis of phenolic

and diol compounds.
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Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the

molecule to elucidate its structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Hydroxyphenyl)ethane-1,2-
diol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-

d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the

analyte.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to the lock signal of the deuterated solvent.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds.

Process the FID with an exponential window function and Fourier transform.
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Phase and baseline correct the spectrum.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Spectrum Acquisition:

Place the sample (or KBr pellet) in the sample holder.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to

confirm its identity and aid in structural elucidation.

Methodology:

Sample Introduction:

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g.,

methanol or acetonitrile) and infuse it directly into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile

solvent and inject it into a gas chromatograph for separation before introduction into the

mass spectrometer. This is suitable for volatile and thermally stable compounds.

Ionization:

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and extensive fragmentation.[2] This is a "hard"

ionization technique useful for structural elucidation.

Mass Analysis:

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and their abundance is recorded to generate a mass

spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
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Analyze the fragmentation pattern to identify characteristic fragment ions that provide

structural information.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 1-(4-Hydroxyphenyl)ethane-1,2-diol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Pure Compound

FT-IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Groups Identified Connectivity & Stereochemistry Molecular Weight & Formula

Final Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for 1-(4-
Hydroxyphenyl)ethane-1,2-diol, which is essential for its identification and characterization in

a research setting. The detailed experimental protocols offer practical guidance for obtaining
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this data. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous

structural elucidation of this and other organic molecules, which is a critical step in the drug

development pipeline and other scientific applications. Researchers are encouraged to use this

guide as a starting point and to perform their own experimental verification of the presented

data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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